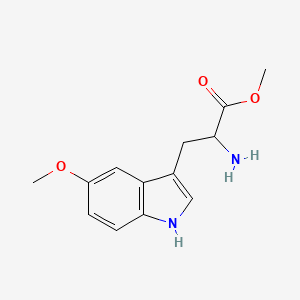

Methyl 2-amino-3-(5-methoxy-1H-indol-3-yl)propanoate

Vue d'ensemble

Description

Methyl 2-amino-3-(5-methoxy-1H-indol-3-yl)propanoate is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(5-methoxy-1H-indol-3-yl)propanoate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux in methanol, yielding the corresponding tricyclic indole . The process involves several steps, including the formation of hydrazones and subsequent cyclization to form the indole ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Fischer indole synthesis remains a cornerstone method due to its efficiency and high yield. The use of methanesulfonic acid as a catalyst and methanol as a solvent are common in industrial settings to ensure the reaction proceeds smoothly and efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-amino-3-(5-methoxy-1H-indol-3-yl)propanoate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Applications De Recherche Scientifique

Methyl 2-amino-3-(5-methoxy-1H-indol-3-yl)propanoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its role in cell signaling pathways and its potential as a therapeutic agent.

Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism of action of Methyl 2-amino-3-(5-methoxy-1H-indol-3-yl)propanoate involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to multiple receptors, influencing cell signaling pathways. This compound can modulate the activity of enzymes and receptors, leading to its diverse biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity against influenza A.

5-Methoxy-2-methyl-3-indoleacetic acid: A plant growth regulator with similar structural features.

Uniqueness

Methyl 2-amino-3-(5-methoxy-1H-indol-3-yl)propanoate stands out due to its unique combination of an amino group and a methoxy group on the indole ring, which contributes to its distinct biological activities and potential therapeutic applications.

Activité Biologique

Methyl 2-amino-3-(5-methoxy-1H-indol-3-yl)propanoate, also known by its CAS number 176972-06-8, is a compound that has garnered attention for its potential biological activities. This article aims to explore its chemical properties, biological effects, and relevant research findings.

Molecular Formula : C₁₃H₁₆N₂O₃

Molecular Weight : 248.28 g/mol

CAS Number : 176972-06-8

Purity : Minimum 95%

This compound is characterized by the presence of an indole moiety, which is often associated with various biological activities, including neuroprotective and anticancer effects.

Anticancer Activity

Research has indicated that compounds related to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of indole can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways. For example, compounds similar to this structure have shown cytotoxic effects against breast cancer cell lines such as MDA-MB-231, indicating potential therapeutic applications in oncology .

Neuroprotective Effects

The neuroprotective properties of indole derivatives have been well-documented. This compound may enhance neuronal survival and regeneration. Studies involving neuroinflammation models suggest that such compounds can modulate neuroinflammatory responses, potentially through the regulation of glial cell activity and cytokine production .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells.

- Cell Cycle Modulation : It can interfere with cell cycle progression, leading to growth inhibition.

- Neuroprotection : By reducing oxidative stress and inflammation, it may protect neurons from injury.

Case Studies

Several studies have explored the biological activities of compounds similar to this compound:

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Showed that indole derivatives possess significant cytotoxicity against MDA-MB-231 cells with IC50 values in the micromolar range. |

| Liu et al. (2021) | Demonstrated neuroprotective effects in a rodent model of neuroinflammation, highlighting reduced levels of pro-inflammatory cytokines. |

| Chen et al. (2022) | Investigated the apoptosis-inducing effects on various cancer cell lines, confirming the compound's potential as an anticancer agent. |

Propriétés

IUPAC Name |

methyl 2-amino-3-(5-methoxy-1H-indol-3-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-17-9-3-4-12-10(6-9)8(7-15-12)5-11(14)13(16)18-2/h3-4,6-7,11,15H,5,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVRWEGIPKKGJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CC(C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.